4-Bromo-5-methoxy-2(5H)-furanone

描述

Overview of the 2(5H)-Furanone Class and Its Prominence in Natural Products and Synthetic Chemistry

The 2(5H)-furanone, also known as γ-crotonolactone, is a heterocyclic organic compound that serves as the parent structure for the butenolide class of compounds. wikipedia.org This five-membered lactone ring is a core motif found in a wide array of biologically active natural products. medchemexpress.com The prevalence of the 2(5H)-furanone skeleton in nature has made it a subject of intense research in the fields of organic synthesis, natural product synthesis, and drug design. researchgate.net

In synthetic chemistry, 2(5H)-furanones are valuable building blocks. researchgate.net Their structure allows for various chemical transformations, including Michael addition and aldol (B89426) reactions, which are used to create more complex molecules like lignans (B1203133) and other pharmacologically active compounds. sigmaaldrich.com The ability to undergo organocatalytic asymmetric reactions to produce enantiomerically enriched 5-substituted 2(5H)-furanones further highlights their synthetic utility. medchemexpress.com The development of new synthetic methods, such as copper-catalyzed C-H activation/carbene insertion sequences, continues to expand the accessibility and diversity of substituted 2(5H)-furanones. researchgate.net

The significance of this class is underscored by its diverse biological activities. Many natural and synthetic 2(5H)-furanone derivatives have been investigated for their potential as antimicrobial and anti-biofilm agents. nih.gov They are also found as flavor components in foods like cheese and fruits and are structurally related to important molecules like ascorbic acid. nih.gov

Natural Occurrence of Halogenated and Alkoxy-Substituted Furanone Derivatives

Halogenated and alkoxy-substituted furanones are found in both natural and anthropogenic contexts. A prominent natural source of halogenated furanones is the marine red alga, Delisea pulchra. nih.govoup.commicrobiologyresearch.org This alga produces a variety of these compounds, which are believed to serve as a chemical defense mechanism. oup.commicrobiologyresearch.org These naturally occurring brominated furanones are known to interfere with bacterial communication systems. nih.gov

Beyond marine environments, halogenated furanones can also be formed as disinfection byproducts (DBPs) in drinking water. acs.orgnih.govresearchgate.net The reaction of chlorine, a common disinfectant, with natural organic matter (NOM) and bromide present in the water can lead to the formation of various halogenated compounds, including brominated furanone analogues. acs.orgnih.gov

Alkoxy-substituted furanones are also present in nature. For instance, 5-hydroxy-2(5H)-furanone is considered a versatile platform chemical that can be synthesized from furfural (B47365), a biomass-derived compound. rsc.orgresearchgate.netchemrxiv.org This highlights a pathway from natural feedstocks to functionalized furanone derivatives. The thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones is a known synthetic route to create 4-thiosubstituted products, indicating the reactivity and utility of the alkoxy group in this class of compounds. nih.gov

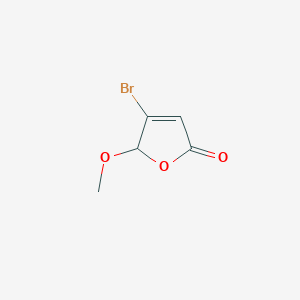

Chemical Structure and Unique Features of 4-Bromo-5-methoxy-2(5H)-furanone

The chemical compound this compound has the molecular formula C₅H₅BrO₃. chemsynthesis.com Its structure is defined by a central 2(5H)-furanone ring. This is a five-membered ring containing four carbon atoms and one oxygen atom, with a ketone group at the C-2 position and a double bond between C-3 and C-4.

The specific substitutions on this furanone core give the compound its unique identity:

A bromo group (Br) is attached to the C-4 position of the ring.

A methoxy (B1213986) group (OCH₃) is attached to the C-5 position.

The presence of the bromine atom, an electronegative halogen, and the electron-donating methoxy group on the lactone ring creates a unique electronic environment. This substitution pattern influences the molecule's reactivity and its potential interactions with biological targets. The combination of a halogen at the C-4 position and an alkoxy group at the C-5 position is a key structural feature that differentiates it from other furanone derivatives.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₅BrO₃ |

| CAS Number | 62594-18-7 chemicalbook.com |

Research Significance and Potential Applications of this compound and its Analogs

The research significance of this compound and its analogs stems primarily from their potent biological activities, particularly as inhibitors of bacterial communication, a process known as quorum sensing (QS). nih.govoup.commicrobiologyresearch.org Halogenated furanones, structurally related to the N-acyl-L-homoserine lactone (AHL) signal molecules used by many Gram-negative bacteria, can disrupt QS-regulated processes. oup.commicrobiologyresearch.org

Key Research Findings:

Quorum Sensing Inhibition: Halogenated furanones from Delisea pulchra inhibit AHL-dependent gene expression. oup.commicrobiologyresearch.org They have been shown to destabilize the LuxR-type transcriptional activator proteins, reducing their cellular concentration and thereby preventing the expression of virulence factors and biofilm formation. microbiologyresearch.orgnih.gov

Antibacterial and Anti-biofilm Activity: Furanone derivatives have demonstrated the ability to repress biofilm formation by a range of both Gram-negative and Gram-positive bacteria, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. nih.gov For example, the synthetic furanone (Z-)-4-Bromo-5-(bromomethylene)-2(5H)-furanone has been shown to interfere with QS systems in P. aeruginosa. sigmaaldrich.com Other studies have used furanones to control biofilm formation by Acidithiobacillus ferrooxidans, which is relevant for preventing acid mine drainage. researchgate.netnih.gov

Enzyme Inhibition: A naturally occurring brominated furanone has been found to covalently modify and inactivate LuxS, the enzyme responsible for producing the autoinducer-2 (B1199439) (AI-2) signal molecule, further highlighting its role in disrupting bacterial communication. nih.gov

Synthetic Analogs: Research has expanded to include various synthetic analogs to explore structure-activity relationships. For instance, 3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone showed an MIC of 8 µg/mL against multiresistant Staphylococcus aureus (MRSA). researchgate.net The synthesis of optically active sulfur-containing 2(5H)-furanone derivatives has also yielded compounds with significant activity against S. aureus and Bacillus subtilis. nih.gov

The potential applications for these compounds are primarily in the medical and industrial fields as anti-infective and anti-fouling agents. By disrupting quorum sensing, these furanones offer a promising alternative to traditional antibiotics, as they can disarm pathogens without necessarily killing them, which may reduce the selective pressure for developing resistance. oup.compsu.edu

| Furanone Analog | Observed Activity | Reference |

| Natural Halogenated Furanones (from Delisea pulchra) | Inhibit carbapenem (B1253116) synthesis and exoenzyme production in Erwinia carotovora. oup.com | oup.com |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Disrupts quorum sensing in Vibrio harveyi. psu.edunih.gov | psu.edunih.gov |

| (Z-)-4-Bromo-5-(bromomethylene)-2(5H)-furanone | Inhibits biofilm formation by Acidithiobacillus ferrooxidans. nih.gov | nih.gov |

| 3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone | Active against multiresistant Staphylococcus aureus (MRSA). researchgate.net | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-methoxy-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO3/c1-8-5-3(6)2-4(7)9-5/h2,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEYLBDMUSTQCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(=CC(=O)O1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452111 | |

| Record name | 2(5H)-Furanone, 4-bromo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62594-18-7 | |

| Record name | 2(5H)-Furanone, 4-bromo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 4 Bromo 5 Methoxy 2 5h Furanone

Reactivity of the Bromine Atom at C4

The bromine atom at the C4 position is a key site for synthetic modifications, participating in both nucleophilic substitution and cross-coupling reactions. Its presence also influences the selectivity of reactions at other positions of the furanone ring.

The C4 bromine atom of 4-bromo-5-methoxy-2(5H)-furanone and its analogs is susceptible to displacement by various nucleophiles. This reactivity allows for the introduction of a wide range of functional groups at this position. For instance, reactions with nitrogen-containing nucleophiles like ammonia (B1221849) and benzylamine (B48309) can lead to the substitution of the bromine atom. butlerov.com Depending on the reaction conditions and the nature of the nucleophile, the attack can be directed at the C4 position or the carbonyl carbon. butlerov.com

Studies on related 3,4-dihalo-5-hydroxy-2(5H)-furanones, which can exist in equilibrium with their open-chain forms, show that nucleophilic attack often occurs at the C4 position. nih.govmdpi.com For example, 5-alkoxy-3,4-dihalo-2(5H)-furanones react with sodium azide (B81097) to yield 5-alkoxy-4-azido derivatives. nih.gov Similarly, reactions with selenophenols and potassium selenocyanate (B1200272) lead to the displacement of the halogen at C4. mdpi.com

The following table summarizes representative nucleophilic substitution reactions at the C4 position of related furanone systems.

| Nucleophile | Reagent | Product Type | Reference |

| Azide | Sodium azide | 4-Azido-5-methoxy-2(5H)-furanone | nih.gov |

| Thiolates | 2-Oxo-1,3-dithio-4,5-dithiolate | Tricyclic derivative | mdpi.com |

| Selenocyanates | Potassium selenocyanate | 4-Selenocyanato-5-alkoxy-2(5H)-furanone | mdpi.com |

| Hydrazines | Arylsulfonyl hydrazines | 4-Hydrazinyl-5-methoxy-2(5H)-furanone derivative | nih.govmdpi.com |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful method for forming new carbon-carbon bonds at the C4 position. This strategy has been successfully employed to synthesize 4-aryl-2(5H)-furanones from 4-halo-2(5H)-furanones and arylboronic acids in excellent yields. researchgate.net For instance, the Suzuki coupling of 4-halo-2(5H)-furanones with organoboronic acids is a general route to produce these derivatives. researchgate.net

While direct examples specifically for this compound are not extensively detailed in the provided search results, the reactivity of analogous brominated furanones strongly suggests its suitability as a substrate for such transformations. researchgate.netsemanticscholar.org The synthesis of various 4-aryl-2(5H)-furanones has been achieved through this methodology, highlighting its broad applicability. researchgate.net

The presence of the bromine atom at the C4 position can significantly influence the regioselectivity and stereoselectivity of subsequent reactions. In nucleophilic substitution reactions, the electronic and steric effects of the bromine atom direct the incoming nucleophile to the C4 position. nih.govmdpi.com

Furthermore, in the synthesis of optically active 4-substituted-2(5H)-furanones from chiral 3-bromo-2(5H)-furanone precursors, the stereochemistry of the starting material can be transferred to the product, indicating a degree of stereocontrol influenced by the halogen. researchgate.net The specific influence of the C4 bromine in this compound on stereoselectivity would depend on the nature of the reaction and the reagents employed.

Transformations Involving the Methoxy (B1213986) Group at C5

The methoxy group at the C5 position also partakes in important chemical transformations, although it is generally less reactive than the C4 bromine.

The 5-methoxy group can be cleaved under certain conditions to reveal the corresponding 5-hydroxy-2(5H)-furanone. This transformation is significant as 5-hydroxy-2(5H)-furanone is a versatile platform chemical for the synthesis of various C4 chemicals. researchgate.netchemrxiv.org The electrophilicity of the carbon atom attached to the hydroxyl group in the 5-hydroxy analog makes it highly reactive. researchgate.netchemrxiv.org

Derivatization of the 5-position is also possible. For instance, in related 3,4-dihalo-5-hydroxy-2(5H)-furanones, the hydroxyl group can be readily converted into ethers and esters. nih.govmdpi.com While the direct derivatization of the 5-methoxy group in this compound is less common, its cleavage to the 5-hydroxy analog opens up pathways for a wide range of functionalizations.

The 5-hydroxy analog of this compound exhibits distinct reactivity. 5-Hydroxy-2(5H)-furanone (5H5F) is a key intermediate that can be produced from the oxidation of furfural (B47365). researchgate.netchemrxiv.org This compound is reactive under mild conditions due to the electrophilic nature of the C5 carbon. researchgate.netchemrxiv.org It can undergo oxidation, reduction, and reductive aminolysis to yield valuable industrial chemicals. researchgate.netchemrxiv.org

In contrast, the 5-methoxy group in this compound is generally more stable and less prone to direct substitution compared to the 5-hydroxy group. The primary role of the methoxy group is often to act as a protecting group or to modulate the electronic properties of the furanone ring. The conversion of the 5-methoxy compound to its 5-hydroxy counterpart is a key step to access the broader reactivity profile of the latter. researchgate.netchemrxiv.org

Reactions of the 2(5H)-Furanone Ring System

The 2(5H)-furanone core of the molecule is susceptible to attack by a range of nucleophiles and can undergo various transformations, including substitution, reduction, and ring-opening or rearrangement reactions.

Methoxy ethers of 3,4-dihalo-2(5H)-furanones, including the bromo derivative, readily react with nucleophiles like arylsulfonyl hydrazines. nih.govmdpi.com The primary reaction pathway involves the nucleophilic substitution of the bromine atom at the C4 position of the furanone ring. nih.gov This initial product can then undergo further condensation with substituted benzaldehydes to yield the corresponding (E)-hydrazones. nih.govmdpi.com

Table 1: Reaction of this compound Analogs with Arylsulfonyl Hydrazines

| Reactant | Reagent | Product Type | Reference |

| Methoxy ether of 3,4-dihalo-2(5H)-furanone | Arylsulfonyl hydrazine (B178648) | C4-substituted furanone | nih.gov |

| C4-substituted furanone | Substituted benzaldehyde | (E)-hydrazone | nih.govmdpi.com |

The unsaturated lactone ring of 2(5H)-furanone derivatives can be reduced to form the corresponding saturated γ-lactones (butyrolactones). The reduction of analogous 3,4-dihalo-5-hydroxy-2(5H)-furanones to γ-lactones has been achieved with yields ranging from 33% to 96% using common reducing agents. nih.govmdpi.com These agents include sodium borohydride, aluminum isopropoxide, and sodium triacetoxyborohydride. nih.govmdpi.com

Furthermore, electrochemical methods have been employed for the reduction of related 5-alkoxy derivatives. For instance, the electrochemical reduction of 5-alkoxy-3,4-dichloro-2(5H)-furanones on lead electrodes in the presence of acetic acid as a proton source selectively removes the halogen at the C4 position to yield 5-alkoxy-3-chloro-2(5H)-furanones. mdpi.com This suggests a potential pathway for the selective de-bromination of this compound.

Table 2: Reduction of 2(5H)-Furanone Derivatives

| Substrate Type | Reducing Agent/Method | Product Type | Yield | Reference |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Sodium borohydride, Aluminum isopropoxide, Sodium triacetoxyborohydride | γ-Lactone | 33-96% | nih.govmdpi.com |

| 5-Alkoxy-3,4-dichloro-2(5H)-furanone | Electrochemical reduction (Pb electrode) | 5-Alkoxy-3-chloro-2(5H)-furanone | Not specified | mdpi.com |

The 2(5H)-furanone ring system can undergo ring opening or rearrangement, particularly when treated with certain nucleophiles. In the presence of bases, 3,4-dihalo-5-hydroxy-2(5H)-furanones can exist in equilibrium with their open-chain aldehyde forms. nih.gov This acyclic isomer is reactive towards nucleophiles. nih.gov

The reaction with nitrogen-containing nucleophiles can lead to a variety of heterocyclic products, depending on the reagent and conditions. butlerov.com

Reaction with Hydrazine: The reaction of 5-substituted 2(5H)-furanone derivatives with hydrazine or its derivatives in acidic solutions at elevated temperatures can lead to a transformation of the furanone ring into a 4,5-dihalogeno-3(2H)-pyridazinone ring system in satisfactory yields. mdpi.com

Reaction with Ammonia and Amines: Depending on the reaction conditions, the nucleophilic attack can be directed at the carbonyl carbon or the C4 carbon. butlerov.com For example, the reaction of a related 5-methoxy-3,4-di(arylsulfanyl)-2(5H)-furanone with ammonia or benzylamine resulted in novel sulfur-containing derivatives of 3-pyrrolin-2-one, which involves a ring transformation. butlerov.com

These transformations highlight the versatility of the furanone ring as a scaffold for synthesizing other heterocyclic systems.

Stereochemical Considerations in Transformations and Product Formation

Stereochemistry plays a crucial role in the reactions of substituted furanones, as the formation of new stereocenters or the influence of existing ones can dictate the structure of the final products. The synthesis of highly optically active 4-substituted-2(5H)-furanones has been achieved starting from chiral 3-bromo-2(5H)-furanone precursors. researchgate.net In such cases, the stereochemistry and absolute configuration of the resulting products, which contained active pyrimidine (B1678525) and purine (B94841) base groups, were definitively established through X-ray crystallography. researchgate.net

The reduction of the furanone ring to γ-lactones also introduces stereochemical considerations, as these products are valuable substrates for preparing chiral γ-substituted butyrolactones. mdpi.com Furthermore, reactions involving related 5-alkoxy-2(5H)-furanones have been shown to produce novel chiral cyclopropane/butyrolactone derivatives, demonstrating that the stereocenter at the C5 position can influence the stereochemical outcome of subsequent transformations. researchgate.net

Advanced Spectroscopic and Structural Characterization Studies of 4 Bromo 5 Methoxy 2 5h Furanone and Derivatives

Elucidation of Molecular Structure through X-ray Crystallography

Studies on various substituted furanones and related heterocyclic compounds have demonstrated the power of X-ray crystallography in resolving structural ambiguities. mdpi.comnih.gov For instance, in the analysis of brominated indenone derivatives, X-ray crystallography definitively identified the position of electrophilic aromatic substitution, a task that can be challenging using spectroscopic methods alone. nih.gov Similarly, the absolute configuration of newly formed stereogenic centers in complex furan (B31954) derivatives has been successfully established through X-ray diffraction analysis. nih.govnih.gov

The crystal structures of several furanone derivatives have been solved, often revealing a monoclinic or orthorhombic crystal system. mdpi.comnih.gov The analysis not only confirms the covalent structure but also provides insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the supramolecular architecture in the crystal. mdpi.comnih.gov For 4-Bromo-5-methoxy-2(5H)-furanone, a single-crystal X-ray analysis would be expected to confirm the planarity of the furanone ring and the specific locations of the bromo and methoxy (B1213986) substituents.

Table 1: Representative Crystallographic Data for Furanone Derivatives

| Parameter | Representative Value/System | Significance |

| Crystal System | Monoclinic, Orthorhombic | Describes the basic geometric shape of the unit cell. mdpi.comnih.gov |

| Space Group | P2₁, C2, P2₁2₁2₁ | Defines the symmetry elements within the unit cell. mdpi.comnih.gov |

| Configuration | (S) or (R) | Establishes the absolute stereochemistry at chiral centers like C-5. nih.gov |

| Key Torsion Angles | Varies | Determines the orientation of substituents relative to the furanone ring. nih.gov |

This table presents typical data obtained from X-ray crystallographic studies of substituted furanone derivatives. Specific values would be determined for the exact compound.

Advanced NMR Spectroscopic Analysis of the Furanone Core and Substituents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the complete and unequivocal assignment of all proton and carbon signals in this compound. scielo.brnih.gov

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons provide information about their chemical environment and connectivity. For a furanone core, olefinic protons typically appear in a distinct region of the spectrum. nih.govresearchgate.net The methoxy group (-OCH₃) would be expected to produce a singlet at approximately 3.8 ppm. mdpi.com

The ¹³C NMR spectrum, often recorded with proton decoupling, reveals the chemical shift of each unique carbon atom. scielo.br The carbonyl carbon (C=O) of the lactone is typically observed at a high chemical shift (around 170-174 ppm), while the carbons of the C=C double bond and the carbon bearing the methoxy group also have characteristic chemical shifts. nih.govresearchgate.net Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ groups. scielo.br

Advanced 2D NMR techniques are essential for confirming the structure.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to establish the sequence of protons in the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. scielo.br

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton and confirming the placement of substituents like the bromo and methoxy groups. nih.govmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H) / Type (¹³C) | Notes |

| H-3 | ¹H | ~6.2 - 6.5 | Singlet | The proton on the double bond, adjacent to the carbonyl. Its exact shift is influenced by the bromine at C-4. |

| H-5 | ¹H | ~5.0 - 5.5 | Singlet | Proton on the carbon bearing the methoxy group. |

| -OCH₃ | ¹H | ~3.5 - 4.0 | Singlet | Protons of the methoxy group. mdpi.com |

| C-2 | ¹³C | ~170 - 174 | C=O | Carbonyl carbon of the lactone ring. nih.gov |

| C-3 | ¹³C | ~120 - 125 | CH | Olefinic carbon adjacent to the carbonyl. |

| C-4 | ¹³C | ~150 - 155 | C-Br | Olefinic carbon bonded to the bromine atom. |

| C-5 | ¹³C | ~80 - 85 | CH-O | Carbon bonded to both the ring oxygen and the methoxy group. nih.gov |

| -OCH₃ | ¹³C | ~55 - 60 | CH₃ | Carbon of the methoxy group. mdpi.com |

Note: These are estimated chemical shift ranges based on data for similar furanone structures. nih.govmdpi.comresearchgate.net Actual values would be determined experimentally.

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. imreblank.ch For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₅H₅BrO₃. nih.govresearchgate.net

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a reproducible fingerprint of the molecule. whitman.edu The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). nih.gov

The fragmentation of the this compound molecular ion is expected to proceed through several key pathways based on the analysis of related furanones: imreblank.ch

Loss of a bromine radical (•Br): This is a common fragmentation for bromo-organic compounds, leading to a significant [M-Br]⁺ ion. nih.gov

Loss of a methoxy radical (•OCH₃): Cleavage of the C-O bond at the C-5 position would result in an [M-OCH₃]⁺ fragment.

Cleavage of the furanone ring: The ring can undergo various cleavages, often involving the loss of carbon monoxide (CO) or other small neutral molecules, which is a characteristic fragmentation pathway for lactones. imreblank.chmiamioh.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Description |

| 192 | 194 | [C₅H₅BrO₃]⁺• | Molecular Ion (M⁺•) |

| 161 | 163 | [C₅H₄BrO₂]⁺ | Loss of •OCH₃ |

| 113 | 113 | [C₅H₅O₃]⁺ | Loss of •Br |

| 85 | 85 | [C₄H₅O₂]⁺ | Loss of •Br and CO |

This table outlines the expected major fragments. The m/z values are calculated based on the most abundant isotopes. The relative intensities of these peaks provide structural clues.

Biological Implications and Mechanistic Research Derived from 4 Bromo 5 Methoxy 2 5h Furanone and Analogs

Antimicrobial Activities and Mechanisms

Analogs of 4-Bromo-5-methoxy-2(5H)-furanone have demonstrated significant activity in preventing the formation of biofilms, which are structured communities of bacteria that adhere to surfaces and are notoriously resistant to conventional antibiotics.

One of the most studied natural furanones, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, was found to inhibit the growth, swarming, and biofilm formation of the Gram-positive bacterium Bacillus subtilis. nih.gov At a concentration of 60 µg/ml, this furanone analog effectively inhibited biofilm formation of Escherichia coli, reducing its thickness by 55% and decreasing the number of water channels within the biofilm structure. nih.gov Similarly, the synthetic furanone (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (often referred to as C-30) was shown to inhibit the production of extracellular polymeric substances (EPS) in Acidithiobacillus ferrooxidans, a key bacterium involved in acid mine drainage. nih.gov This reduction in EPS directly correlated with decreased biofilm formation on mineral surfaces. nih.gov

Further studies on Pseudomonas aeruginosa showed that furanone C-30 and its isomer, 5-(dibromomethylene)-2(5H)-furanone (GBr), effectively reduced biofilm formation and swarming motility. nih.gov

Table 1: Effects of Furanone Analogs on Bacterial Biofilm Formation

| Furanone Analog | Target Bacterium | Observed Effect | Reference |

|---|---|---|---|

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Escherichia coli | 55% reduction in biofilm thickness at 60 µg/ml. nih.gov | nih.gov |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Bacillus subtilis | Inhibition of biofilm formation and swarming. nih.gov | nih.gov |

| (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | Acidithiobacillus ferrooxidans | Inhibition of EPS production and biofilm formation. nih.gov | nih.gov |

| (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | Pseudomonas aeruginosa | Reduction in biofilm formation and swarming motility. nih.gov | nih.gov |

A primary mechanism behind the antibiofilm activity of brominated furanones is their ability to interfere with bacterial quorum sensing (QS). QS is a cell-density-dependent communication system that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. Furanones are structurally similar to some QS signal molecules, such as N-acyl-homoserine lactones (AHLs), allowing them to act as competitive inhibitors. researchgate.net

In Pseudomonas aeruginosa, furanones appear to interact with the QS machinery, although the effects can be complex. nih.gov For instance, while (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone was found to inhibit siderophore production (a QS-regulated process) in Pseudomonas putida, it stimulated it in Pseudomonas aeruginosa. nih.govresearchgate.net This suggests that the furanone interacts with QS regulators, such as QscR, which is a negative regulator of an AHL synthase. nih.gov

The interference with QS and other cellular processes by furanones is reflected in broad changes to bacterial gene expression. DNA microarray studies have provided a global view of these modulatory effects.

In the Gram-positive bacterium Bacillus subtilis, which lacks the AHL signaling system, the same furanone analog also caused significant changes in gene expression. nih.gov Treatment with the compound led to the differential expression of genes involved in various cellular functions, providing insight into its growth-inhibitory mechanism in these bacteria. nih.gov

Anti-Inflammatory Potential

The investigation into furanone derivatives has extended to their potential as anti-inflammatory agents. Chronic inflammation is linked to the overproduction of inflammatory mediators, and compounds that can modulate these pathways are of significant therapeutic interest. Research on various furanone analogs has shown promising anti-inflammatory properties. nih.gov

For instance, a study on novel synthetic 4,5-diaryl-3-hydroxy-2(5H)-furanones revealed potent antioxidant and anti-inflammatory activities. nih.gov Their effectiveness in animal models of inflammation suggested a mechanism involving the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. nih.gov

The anti-inflammatory effects of brominated compounds are often linked to their ability to modulate key intracellular signaling pathways that control the expression of inflammatory proteins. While direct studies on this compound are limited in this context, research on related structures provides mechanistic clues.

For example, the compound 4'-bromo-5,6,7-trimethoxyflavone has been shown to repress the expression of inducible nitric oxide synthase (iNOS) and COX-2, two major pro-inflammatory enzymes. nih.govresearchgate.net This repression is achieved by suppressing the NF-κB (nuclear factor kappa B) signaling pathway. nih.govresearchgate.net Similarly, another related molecule, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, was found to inhibit the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue degradation during inflammation and cancer metastasis, by regulating both the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov These findings suggest that the bromo-methoxy functional groups present in such molecules can play a crucial role in interacting with and inhibiting central inflammatory signaling cascades.

Anticancer Research Perspectives

The 2(5H)-furanone core is a structural motif found in many natural products with a wide range of biological activities, including anticancer effects. researchgate.net Consequently, synthetic furanone derivatives, including halogenated analogs, are being actively investigated as potential anticancer agents.

Research has demonstrated that certain furanone derivatives can inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis). For example, 3,4-dibromo-5-hydroxy-furan-2(5H)-one (mucobromic acid) and its silyl (B83357) ether derivatives have shown antiproliferative activity against a panel of human cancer cell lines, with some derivatives being more potent than the parent compound and capable of inducing apoptosis in colon cancer cells. mdpi.com

A series of synthesized 4-biphenylamino-5-halo-2(5H)-furanones were evaluated for their antitumor activities. nih.gov One promising compound from this series exhibited significant inhibitory activity against MCF-7 human breast cancer cells, with a mechanism involving cell cycle arrest at the G2/M phase and the downregulation of the c-myc oncogene expression. nih.gov In another study, new bis-2(5H)-furanone derivatives were synthesized and tested against various tumor cells. researchgate.netnih.gov A lead compound showed significant activity against C6 glioma cells by inducing cell cycle arrest in the S-phase and was found to interact directly with the cancer cells' DNA. researchgate.netnih.gov

Table 2: Anticancer Activity of Selected 2(5H)-Furanone Derivatives

| Furanone Derivative | Target Cancer Cell Line | IC₅₀ Value | Mechanism of Action | Reference |

|---|---|---|---|---|

| 4-biphenylamino-5-halo-2(5H)-furanone (compound 3j) | MCF-7 (Breast Cancer) | 11.8 µM | G2/M phase cell cycle arrest; downregulation of c-myc expression. nih.gov | nih.gov |

| bis-2(5H)-furanone (compound 4e) | C6 (Glioma) | 12.1 µM | S-phase cell cycle arrest; interacts with DNA. researchgate.netnih.gov | researchgate.netnih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical scaffold of a molecule influences its biological activity. For furanone derivatives, these studies have provided valuable insights into the roles of various substituents and structural features.

The presence and position of halogen atoms, particularly bromine, on the furanone ring are critical determinants of biological activity. Research on various brominated furanones has consistently demonstrated that the bromine atom at the C4 position plays a significant role in their capacity to inhibit processes such as bacterial biofilm formation. nih.gov

Studies comparing different brominated furanones have revealed that the specific pattern of bromination has a major effect on their inhibitory activities. For instance, in a study on the inhibition of Salmonella biofilm formation, it was found that furanones with a bromine atom on the ring structure were among the more potent inhibitors. nih.gov The substitution pattern, including the presence of a bromine atom at the C4 position, is a key factor influencing the compound's efficacy.

| Compound/Analog | C4-Substituent | Observed Bioactivity | Reference |

|---|---|---|---|

| (Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones | Bromine | Significant inhibition of Salmonella biofilm formation. | nih.gov |

| Furanones lacking C4 bromine | Hydrogen/Other | Generally reduced or different bioactivity profiles in biofilm inhibition assays. | nih.govrsc.org |

The substituent at the C5 position of the furanone ring also plays a crucial role in modulating biological activity. While specific studies on the 5-methoxy group of the title compound are limited in the direct search results, broader research on furanone analogs highlights the importance of the C5 substituent's nature, including its size, polarity, and hydrogen-bonding capacity.

In various furanone derivatives, modifications at the C5 position have been shown to significantly alter their biological profiles, including antibacterial and anticancer activities. For example, the introduction of different aryl groups at the C5 position of 3(2H)-furanones was found to influence their anti-inflammatory and cytotoxic effects. nih.gov While not a direct analysis of the methoxy (B1213986) group, this underscores the sensitivity of the furanone scaffold's bioactivity to changes at the C5 position. The methoxy group, with its specific electronic and steric properties, is expected to confer a distinct interaction profile with biological targets compared to other substituents like hydrogen, halogens, or larger alkyl or aryl groups.

| Furanone Analog Type | C5-Substituent | General Impact on Bioactivity | Reference |

|---|---|---|---|

| 4,5-Diaryl 3(2H)Furanones | Aryl groups | Influences anti-inflammatory and cytotoxic activity. | nih.gov |

| 5-(l)-menthyloxy/bornyloxy-2(5H)-furanones | Terpene moieties | Leads to chiral sulfones with significant antimicrobial activity. | mdpi.com |

| General 2(5H)-furanones | Varying substituents | Modulates a wide range of biological activities including antimicrobial and antitumor effects. | nih.gov |

Stereochemistry is a critical factor in the biological activity of many organic molecules, and furanone derivatives are no exception. The spatial arrangement of atoms in a molecule can dramatically affect its ability to interact with chiral biological targets such as enzymes and receptors.

The synthesis of optically active sulfur-containing 2(5H)-furanone derivatives has demonstrated that stereochemistry is key to their biological efficacy. mdpi.com For instance, novel thioethers were obtained from stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones, and their subsequent oxidation led to chiral sulfones. One of these compounds, possessing a specific stereochemistry derived from l-borneol, exhibited prominent activity against Staphylococcus aureus and Bacillus subtilis. mdpi.com This highlights that the specific three-dimensional structure of the furanone analog is crucial for its potent antimicrobial action. This principle of stereospecificity is a cornerstone of medicinal chemistry and is clearly applicable to the design and development of bioactive furanone compounds.

Applications in Advanced Organic Synthesis and Chemical Biology

Building Block in the Synthesis of Complex Organic Molecules

The 2(5H)-furanone ring system is a prevalent motif in a multitude of natural and synthetic products, and the presence of both a bromine and a methoxy (B1213986) group on this scaffold provides multiple reaction sites for synthetic elaboration. The high reactivity of related 3,4-dihalo-5-hydroxy-2(5H)-furanones highlights their role as versatile reactants in chemical synthesis, readily undergoing nucleophilic substitution to generate a diverse array of derivatives. nih.gov This reactivity is shared by 4-bromo-5-methoxy-2(5H)-furanone, making it an attractive starting material for constructing more complex molecules.

The synthesis of substituted furanones often involves the modification of a pre-existing furanone core. For instance, the bromination of 4-methoxy-2(5H)-furanone yields a mixture of brominated products, including 3-bromo-4-methoxy-2(5H)-furanone and 3,5-dibromo-4-methoxy-2(5H)-furanone, which can be separated and used in subsequent synthetic steps. unipi.it A multi-step protocol starting from commercially available furfural (B47365) has also been developed to produce 3-bromo-5-methoxy-2(5H)-furanone, demonstrating a viable pathway to this class of compounds. unipi.it

The reactivity of the carbon-bromine bond allows for various coupling reactions, while the methoxy group can be a handle for further transformations. Nucleophilic substitution reactions at the furanone ring are common, with a range of nucleophiles, including amines and thiols, being employed to introduce new functional groups and build molecular complexity. nih.govresearchgate.netbutlerov.com For example, the reaction of 3,4-dibromo-5-methoxyfuran-2(5H)-one with 4-methylpiperidine (B120128) proceeds via a tandem Michael addition-elimination to yield 3-bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one, showcasing the potential for creating diverse amine-substituted furanones. researchgate.net These reactions underscore the role of brominated methoxy furanones as key intermediates in the synthesis of highly functionalized heterocyclic systems.

Table 1: Examples of Complex Molecules Synthesized from Brominated Furanone Precursors

| Precursor | Reagent(s) | Product | Application/Significance | Reference(s) |

| 3,4-dibromo-5-methoxyfuran-2(5H)-one | 4-methylpiperidine, Potassium fluoride | 3-bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one | Synthesis of polysubstituted furanones with potential biological activity. | researchgate.net |

| 4-methoxy-2(5H)-furanone | N-Bromosuccinimide (NBS), Benzoyl peroxide | 3-bromo-4-methoxy-2(5H)-furanone | Intermediate for further functionalization. | unipi.it |

| 2(5H)-furanone | Bromine, Triethylamine | 3-bromo-2(5H)-furanone | Precursor for more complex furanone derivatives. | unipi.it |

| 5-(l)-menthyloxy- or 5-(l)-bornyloxy-3,4-dihalo-2(5H)-furanones | Aromatic thiols, Triethylamine | Chiral 4-thiosubstituted-2(5H)-furanones | Intermediates for chiral sulfone synthesis. | nih.govmdpi.com |

Precursor for Pharmacologically Active Molecules and Agrochemicals

The 2(5H)-furanone scaffold is a recognized pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govnih.gov The introduction of a bromine atom and a methoxy group can significantly modulate the pharmacological profile of the resulting molecules.

A notable example is the synthesis of 3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone, which has demonstrated potent antibacterial activity against multiresistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 8 µg/mL. nih.gov This highlights the potential of this scaffold in developing new antibiotics to combat drug-resistant bacteria. Furthermore, chiral sulfones derived from 5-alkoxy-3,4-dihalo-2(5H)-furanones have been synthesized and shown to possess antimicrobial activity against both planktonic and biofilm-embedded MRSA. nih.gov

In the realm of agrochemicals, furanone derivatives have also shown promise. One study detailed the synthesis of an analog of the natural fruit fly attractant zingerone, specifically 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone, starting from vanillin. This compound was tested for its ability to attract fruit flies, indicating a potential application in pest management. In another application with environmental implications, a related compound, (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (furanone C-30), has been investigated for its ability to control acid mine drainage. nih.govresearchgate.net It achieves this by inhibiting the formation of biofilms by Acidithiobacillus ferrooxidans, a key bacterium in the bioleaching process that leads to acid mine drainage. nih.govresearchgate.net This furanone was found to reduce the production of extracellular polymeric substances (EPS), which in turn decreased the attachment of the bacteria to minerals and inhibited the dissolution of nickel and copper. nih.gov

Table 2: Bioactive Molecules Derived from Brominated Furanone Scaffolds

| Furanone Derivative | Biological Activity | Target Organism/System | Significance | Reference(s) |

| 3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone | Antibacterial | Multiresistant Staphylococcus aureus (MRSA) | Potential new antibiotic against drug-resistant bacteria. | nih.gov |

| Chiral 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone | Antimicrobial | Staphylococcus aureus (planktonic and biofilm) | Development of topical agents for anti-staphylococcal therapies. | nih.gov |

| (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone | Inhibition of biofilm formation | Acidithiobacillus ferrooxidans | Control of acid mine drainage in mining environments. | nih.govresearchgate.net |

Conclusion and Future Research Directions

Summary of Current Understanding of 4-Bromo-5-methoxy-2(5H)-furanone Chemistry and Biology

The 2(5H)-furanone scaffold is a core structure in numerous natural products and pharmacologically active compounds. nih.gov Within this class, halogenated derivatives, particularly brominated furanones, have garnered significant attention for their potent biological activities. This compound is a specific analog that belongs to this important group of molecules.

The chemistry of 2(5H)-furanones is characterized by the reactivity of the lactone ring and the substituents on the furanone core. The presence of a bromine atom at the C-4 position and a methoxy (B1213986) group at the C-5 position in this compound offers specific sites for chemical modification. Research on related di- and tri-halogenated furanones has demonstrated the lability of the halogen atoms, making them susceptible to nucleophilic substitution. nih.gov This suggests that the C-4 bromine atom is a key handle for introducing diverse chemical functionalities.

Biologically, brominated furanones are most renowned for their ability to interfere with bacterial communication, a process known as quorum sensing (QS). nih.govpsu.edu This inhibition of QS disrupts the coordinated behavior of bacteria, including the formation of biofilms, which are communities of bacteria encased in a self-produced matrix that are notoriously resistant to antibiotics. asm.org The proposed mechanism of action for some brominated furanones involves the destabilization of LuxR-type transcriptional regulator proteins, which are key components of the QS signaling pathway in many Gram-negative bacteria. microbiologyresearch.org By promoting the rapid turnover of these proteins, the furanones effectively silence QS-regulated gene expression, including genes responsible for virulence factor production and biofilm formation. psu.edumicrobiologyresearch.org Furthermore, studies on various brominated furanones have shown that the substitution pattern on the furanone ring is critical for their biological activity. nih.govucc.ie

Unexplored Reactivity and Synthetic Avenues for Enhanced Derivatization

While the general reactivity of the 2(5H)-furanone ring is understood, the specific reactivity of this compound remains an area with significant potential for exploration. The existing literature on related halogenated furanones provides a roadmap for future synthetic investigations. nih.gov

Key areas for exploring novel reactivity and derivatization include:

Nucleophilic Substitution at C-4: The carbon-bromine bond at the C-4 position is a prime site for nucleophilic substitution reactions. This would allow for the introduction of a wide array of functional groups, including amines, thiols, azides, and various carbon nucleophiles. Such modifications could be used to modulate the electronic properties and steric bulk of the molecule, potentially leading to enhanced biological activity or altered target specificity.

Modification of the Methoxy Group at C-5: The methoxy group at the C-5 position could be a target for demethylation to yield the corresponding 5-hydroxy derivative. This hydroxyl group could then serve as a handle for further functionalization through esterification, etherification, or conversion to other leaving groups for subsequent substitution reactions. The synthesis of 5-alkoxy-substituted furanones has been shown to be a viable strategy. nih.gov

Reactions at the C-3 Position: The C-3 position of the furanone ring, while not functionalized in the parent compound, could be a target for derivatization through various synthetic strategies, such as metal-catalyzed cross-coupling reactions or enolate chemistry. Introduction of alkyl or aryl substituents at this position has been shown to influence the biological activity of other furanone analogs. nih.gov

Domino and Cascade Reactions: The unique arrangement of functional groups in this compound could be exploited in domino or cascade reactions to rapidly construct more complex molecular architectures. For instance, a reaction sequence could be envisioned that involves an initial substitution at C-4 followed by an intramolecular cyclization.

The exploration of these synthetic avenues would not only expand the chemical space around the this compound scaffold but also provide a platform for generating diverse libraries of compounds for biological screening.

Future Prospects in Chemical Biology and Advanced Material Science Applications

The unique biological activity of brominated furanones positions this compound and its derivatives as promising candidates for various applications in chemical biology and material science.

Chemical Biology:

Anti-virulence Therapeutics: By inhibiting quorum sensing and biofilm formation, this compound analogs could be developed as anti-virulence agents. asm.org Unlike traditional antibiotics that kill bacteria, anti-virulence drugs disarm them, making them less harmful and potentially less likely to develop resistance.

Chemical Probes: Functionalized derivatives of this compound could be synthesized to serve as chemical probes to study bacterial signaling pathways. For example, incorporating a fluorescent tag or a photoaffinity label could help in identifying the specific molecular targets of these compounds within the bacterial cell. The 3(2H)-furanone scaffold has been investigated for the development of novel fluorescent organic dyes. elsevierpure.com

Synergistic Agents: These furanone derivatives could be used in combination with existing antibiotics. By disrupting the protective biofilm, they could render bacteria more susceptible to the killing effects of conventional antimicrobial drugs. asm.org

Advanced Material Science:

Antibacterial Coatings: Brominated furanones have been incorporated into polymers to create surfaces that resist bacterial colonization and biofilm formation. researchgate.net Derivatives of this compound could be tethered to or embedded within materials used for medical devices, such as catheters, implants, and wound dressings, to prevent device-associated infections. The use of furanone-loaded nanoparticles is a promising approach in this area.

Functional Polymers: The reactive handles on the this compound scaffold could be used to incorporate this motif into polymer backbones or as pendant groups. This could lead to the development of new functional materials with tailored optical, electronic, or biological properties.

Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency

The design and synthesis of novel analogs of this compound with improved biological profiles is a key area for future research. Structure-activity relationship (SAR) studies on other brominated furanones have provided valuable insights that can guide the design of new derivatives. nih.govucc.ie

Key design strategies include:

Systematic Modification of Substituents: A systematic variation of the substituents at the C-3, C-4, and C-5 positions of the furanone ring is crucial to establish a comprehensive SAR. This would involve the synthesis of libraries of analogs with different alkyl, aryl, and heteroaryl groups.

Introduction of Chiral Centers: The introduction of stereocenters into the furanone scaffold can have a profound impact on biological activity. The synthesis of enantiomerically pure analogs, for example, by incorporating chiral auxiliaries or using stereoselective synthetic methods, could lead to compounds with enhanced potency and target selectivity. The synthesis of novel chiral 2(5H)-furanone sulfones has been reported as a promising strategy. mdpi.com

Bioisosteric Replacement: The bromine atom at the C-4 position could be replaced with other halogens (chlorine, iodine) or with other functional groups that mimic its steric and electronic properties to fine-tune the activity.

Hybrid Molecules: this compound could be conjugated with other bioactive molecules, such as known antibiotics or other quorum sensing inhibitors, to create hybrid compounds with dual modes of action or synergistic effects.

The synthesis of these novel analogs will rely on the development of efficient and versatile synthetic methodologies, including modern cross-coupling reactions and stereoselective transformations. mdpi.com The resulting compounds would then be subjected to rigorous biological evaluation to identify new leads with superior therapeutic potential.

常见问题

Q. What are the established synthetic routes for 4-Bromo-5-methoxy-2(5H)-furanone, and what challenges arise during its preparation?

The primary synthesis involves transacetalization of this compound followed by thermal elimination of HBr. Key challenges include low yields (16–30%) due to polymerisation and charring during HBr elimination at high temperatures (~140°C). Optimized conditions (e.g., vacuum application, small batch sizes <10 g) reduce elimination temperatures to ~100°C, improving yield and minimizing degradation .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

X-ray crystallography is critical for resolving stereochemical configurations, as seen in studies of its diastereomers (e.g., S- and R-epimers). Crystallization from n-hexane isolates the S-epimer exclusively, validated by X-ray data. Additional methods include NMR, GC-MS, and column chromatography for purity assessment .

Q. What safety protocols are recommended despite its non-hazardous GHS classification?

Although classified as non-hazardous under GHS, handling precautions include using chemical-resistant gloves (JIS T 8116), local exhaust ventilation, and avoiding skin/eye contact. Storage in sealed glass containers at cool temperatures is advised to prevent decomposition .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis?

Diastereomeric mixtures (e.g., 45:55 S/R ratio) are separated via iterative crystallization. The S-epimer crystallizes preferentially, while the R-epimer undergoes thermal epimerization at elevated temperatures, enabling recycling of the mother liquor. This method yields enantiomerically pure S-epimer with 77% total efficiency .

Q. What strategies mitigate low yields in thermal elimination steps?

Vacuum application accelerates HBr removal, reducing side reactions. Smaller batch sizes (<10 g) and controlled heating (~100°C) minimize polymerisation. Post-synthesis purification via silica gel chromatography further enhances purity .

Q. How does this compound disrupt bacterial quorum sensing?

In Vibrio harveyi, the compound inhibits LuxR(Vh) DNA-binding activity, blocking quorum sensing-regulated gene expression. Mobility shift assays confirm reduced LuxR(Vh)-promoter binding without altering LuxR(Vh) protein levels, suggesting direct interference with regulator function .

Q. What is its role in asymmetric synthesis of bioactive molecules?

The compound serves as a chiral synthon in multi-step reactions. For example, tandem Michael addition-elimination with amino acids (e.g., L-valine) yields bioactive derivatives with antitumor potential. Its α,β-unsaturated δ-lactone motif is pivotal for stereoselective modifications .

Q. How do researchers resolve contradictions in reported reactivity data?

Discrepancies in reactivity (e.g., variable diastereomer ratios) are addressed by standardizing reaction conditions (solvent, temperature, catalyst loading). Replication studies using advanced analytical techniques (e.g., HPLC, X-ray) validate outcomes .

Q. Can computational modeling predict its electronic properties or reactivity?

While direct studies are limited, computational approaches (e.g., DFT) on analogous furanones reveal how structural modifications (e.g., bromine substitution) influence HOMO-LUMO gaps and antioxidative potential. Such models guide experimental design for optimizing electronic properties .

Q. How is purity optimized in multi-step syntheses involving this compound?

Silica gel column chromatography with gradient elution (petroleum ether/ethyl acetate) achieves high purity. Crystallization from acetone or n-hexane further refines products, as demonstrated in syntheses of menthol-derived furanones .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。